{3-Methylimidazo[1,5-a]pyridin-1-yl}methanamine
Overview
Description
“{3-Methylimidazo[1,5-a]pyridin-1-yl}methanamine” is a chemical compound with the IUPAC name (3-methylimidazo[1,5-a]pyridin-1-yl)methanamine . It is available in the form of a dihydrochloride salt . The compound has a molecular weight of 234.13 .
Molecular Structure Analysis
The InChI code for “{3-Methylimidazo[1,5-a]pyridin-1-yl}methanamine” is 1S/C9H11N3.2ClH/c1-7-11-8(6-10)9-4-2-3-5-12(7)9;;/h2-5H,6,10H2,1H3;2*1H . This indicates that the compound has a complex structure with a methyl group attached to an imidazo[1,5-a]pyridine ring.Physical And Chemical Properties Analysis
“{3-Methylimidazo[1,5-a]pyridin-1-yl}methanamine” is a powder at room temperature .Scientific Research Applications
Optoelectronic Devices
The unique luminescent properties of imidazo[1,5-a]pyridine derivatives make them suitable for use in optoelectronic devices . These compounds can be incorporated into systems that require light emission, such as LEDs and OLEDs, where they can serve as the active layer that emits light when an electric current is applied.
Chemical Sensors
Due to their sensitivity to changes in their environment, these derivatives are excellent candidates for chemical sensors . They can be used to detect the presence of various substances, which makes them valuable in environmental monitoring, industrial process control, and even medical diagnostics.
Pharmaceutical Research
Imidazo[1,5-a]pyridine cores are found in many bioactive molecules, including antimicrobial and antineoplastic agents . This suggests that {3-Methylimidazo[1,5-a]pyridin-1-yl}methanamine could be a precursor or a scaffold in the synthesis of new drugs with potential applications in treating infections or cancer.
Confocal Microscopy and Imaging
The luminescent properties of these compounds also make them suitable as emitters for confocal microscopy and imaging . They can be used to label molecules or structures within cells, allowing for the visualization of biological processes in real-time.
Material Science
In material science, the versatility of imidazo[1,5-a]pyridine derivatives is exploited in the creation of new materials with desired properties . This could include the development of new polymers, coatings, or other materials that require specific molecular architectures for functionality.
Anticancer Drug Development
The structure of imidazo[1,5-a]pyridine derivatives has been associated with anticancer drug development . Researchers can utilize {3-Methylimidazo[1,5-a]pyridin-1-yl}methanamine in the synthesis of compounds that could inhibit the growth of cancer cells or be used in targeted therapy.
properties
IUPAC Name |
(3-methylimidazo[1,5-a]pyridin-1-yl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3/c1-7-11-8(6-10)9-4-2-3-5-12(7)9/h2-5H,6,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WODJFFZXEUOKPC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C2N1C=CC=C2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
{3-Methylimidazo[1,5-a]pyridin-1-yl}methanamine | |
CAS RN |
1018517-63-9 | |
Record name | 1-{3-methylimidazo[1,5-a]pyridin-1-yl}methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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